molecular formula C14H18IN B8599096 2-(3-Methylbutyl)isoquinolin-2-ium iodide CAS No. 110203-11-7

2-(3-Methylbutyl)isoquinolin-2-ium iodide

Cat. No. B8599096
CAS RN: 110203-11-7
M. Wt: 327.20 g/mol
InChI Key: STHANCTVCXBZTJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylbutyl)isoquinolin-2-ium iodide is a useful research compound. Its molecular formula is C14H18IN and its molecular weight is 327.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methylbutyl)isoquinolin-2-ium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylbutyl)isoquinolin-2-ium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

110203-11-7

Product Name

2-(3-Methylbutyl)isoquinolin-2-ium iodide

Molecular Formula

C14H18IN

Molecular Weight

327.20 g/mol

IUPAC Name

2-(3-methylbutyl)isoquinolin-2-ium;iodide

InChI

InChI=1S/C14H18N.HI/c1-12(2)7-9-15-10-8-13-5-3-4-6-14(13)11-15;/h3-6,8,10-12H,7,9H2,1-2H3;1H/q+1;/p-1

InChI Key

STHANCTVCXBZTJ-UHFFFAOYSA-M

Canonical SMILES

CC(C)CC[N+]1=CC2=CC=CC=C2C=C1.[I-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 15.3 g of isoamyliodide and 10 g of isoquinoline placed in a four-necked flask equipped with a reflux condenser and mechanical stirrer was added 30 ml of ethanol. The mixture was reacted for 3 hours under reflux. When the reaction was completed, ethanol was removed from the reaction mixture under reduced pressure, the residue was washed 2-times with 45 ml of ethyl ether. 23.0 g of N-isoamylisoquinolinium iodide was obtained as yellow crystals. Subsequently, into a four-necked flask equipped with a reflux condenser and mechanical stirrer was placed 8 g of TCNQ and 280 ml of acetonitrile, and the TCNQ was dissolved in the acetonitrile under reflux. To the flask was added a solution of 9.6 g of N-isoamylisoquinolinium iodide in 40 ml of acetonitrile, and the mixture was reacted for 20 minutes under reflux. The reaction mixture was cooled to 5° C., separated black needles were filtered out and washed 2-times with 100 ml of methanol. 10.4 g of charge transfer complex of N-isoamylisoquinolinium TCNQ was obtained. The infra-red spectrum of the complex was shown in FIG. 3. The specific resistance of the complex measured by the same method as that described in Example 1 was 3.6 Ωcm.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.